N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzothiazole with benzyl chloride to form N-benzyl-2-aminobenzothiazole. This intermediate is then reacted with 2-chloroacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are preferred due to their efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler analog with similar biological activities.
Benzothiazole: The parent compound with a wide range of applications in medicinal chemistry.
N-Benzyl-2-aminobenzothiazole: An intermediate in the synthesis of N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
1255099-06-9 |
---|---|
Molecular Formula |
C18H16ClN3O2S2 |
Molecular Weight |
405.91 |
IUPAC Name |
2-[[6-[(2-Chloroacetyl)amino]-2-benzothiazolyl]thio]-N-(phenylmethyl)-acetamide |
InChI |
InChI=1S/C18H16ClN3O2S2/c19-9-16(23)21-13-6-7-14-15(8-13)26-18(22-14)25-11-17(24)20-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,24)(H,21,23) |
InChI Key |
BYIJUMAHXVZITK-UHFFFAOYSA-N |
SMILES |
O=C(NCC1=CC=CC=C1)CSC2=NC3=CC=C(NC(CCl)=O)C=C3S2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKLB-163; SKLB 163; SKLB163; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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